Gnemonol B

Description

Overview of Stilbenoids as Natural Products

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 skeleton. wikipedia.orgmdpi.com They are synthesized in plants via the phenylpropanoid pathway, involving enzymes like stilbene (B7821643) synthase. wikipedia.orgnih.gov These compounds are found in various plant families, including Vitaceae, Leguminosae, Gnetaceae, Dipterocarpaceae, Cyperaceae, Orchidaceae, Polygonaceae, Euphorbiaceae, Stemonaceae, and Asparagaceae. researchgate.netresearchgate.net Stilbenoids function as phytoalexins, produced in response to stress factors such as UV irradiation and microbial infection, contributing to the plant's defense mechanisms. wikipedia.orgnih.govresearchgate.netsciopen.com

The structural diversity of stilbenoids arises from variations in hydroxylation, methylation, glycosylation, prenylation, and oxidative coupling patterns on the basic stilbene framework. mdpi.comnih.govmdpi.com This structural variety contributes to a wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Resveratrol (B1683913) is one of the most well-known stilbenoids and serves as a foundational structure for many oligomeric forms. mdpi.commdpi.comresearchgate.net

Gnemonol B within the Oligostilbenoid Class

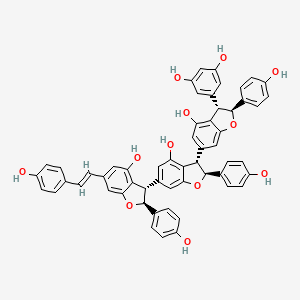

Oligostilbenoids are formed through the oligomerization of stilbenoid monomers, typically via oxidative coupling reactions. mdpi.comwikipedia.orgwikiwand.comresearchgate.net This process can lead to the formation of dimers, trimers, tetramers, and even higher-order oligomers with diverse and often complex molecular architectures, including fused heterocyclic rings. mdpi.comwikipedia.orgwikiwand.com Gnemonol B is specifically identified as a tetrameric oligostilbenoid. researchgate.net Its chemical formula is C56H42O12, and its molecular weight is approximately 906.9 g/mol . nih.gov

Gnemonol B's classification as a tetramer of resveratrol places it among the more complex oligostilbenoids found in nature. researchgate.net The oligomerization process that forms compounds like Gnemonol B from resveratrol units involves specific enzymatic reactions and coupling patterns, leading to unique three-dimensional structures. mdpi.comresearchgate.net The presence of such complex oligostilbenoids is a characteristic feature of certain plant genera, including Gnetum. coms.eventsacs.orgresearchgate.netresearchgate.net

Significance of Gnemonol B in Phytochemical Research

The isolation and characterization of Gnemonol B are significant in phytochemical research for several reasons. Firstly, its identification contributes to the understanding of the chemical constituents present in Gnetum gnemon and the Gnetum genus as a whole. coms.eventsacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net Gnetum species are recognized for their rich stilbenoid content, and the discovery of new or less common oligostilbenoids like Gnemonol B expands the known chemical diversity of this group. coms.eventsacs.orgresearchgate.netresearchgate.net

Secondly, as a complex oligostilbenoid, Gnemonol B's structure presents an interesting subject for structural elucidation studies using spectroscopic techniques. researchgate.net Understanding the precise arrangement of the four resveratrol units and the types of linkages between them is crucial for comprehending its chemical properties and potential bioactivities.

Thirdly, the study of Gnemonol B contributes to the broader investigation of the biological activities associated with oligostilbenoids. While resveratrol has been extensively studied, research into its oligomeric forms, including tetramers like Gnemonol B, is ongoing. mdpi.comresearchgate.net Investigations into the potential biological effects of Gnemonol B provide valuable data for understanding the structure-activity relationships within the oligostilbenoid class. For example, studies have explored the antibacterial activity of Gnemonol B against certain resistant bacterial strains. chemfaces.com

The presence of Gnemonol B in a plant traditionally used for food and medicine also underscores the importance of phytochemical research in identifying and characterizing the compounds responsible for such uses. acs.orgresearchgate.netscielo.br

Here is a table summarizing some key data points for Gnemonol B:

| Property | Value | Source |

| Molecular Formula | C56H42O12 | PubChem nih.gov |

| Molecular Weight | 906.9 g/mol | PubChem nih.gov |

| Classification | Oligostilbenoid (Tetramer of Resveratrol) | PubChem nih.gov, ResearchGate researchgate.net |

| Source Plant | Gnetum gnemon | PubChem nih.gov, ResearchGate researchgate.net, ResearchGate researchgate.net |

| PubChem CID | 16148652 | PubChem nih.gov |

Table 1: Key Data for Gnemonol B

Detailed research findings on Gnemonol B often involve its isolation, structural characterization using techniques like NMR and MS, and evaluation of its biological properties. For instance, studies have focused on its antibacterial activity, particularly against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). chemfaces.com The reported minimum inhibitory concentration (MIC) values provide quantitative data on its effectiveness against these bacterial strains. chemfaces.com

Research has also explored the potential of compounds from Gnetum gnemon, including oligostilbenoids, in areas such as HMG-CoA reductase inhibition and interactions with GPCRs related to cancer, often utilizing molecular docking and computational methods. nih.govjyoungpharm.org These studies, while sometimes predictive, highlight the ongoing interest in the therapeutic potential of Gnetum-derived stilbenoids.

Properties

IUPAC Name |

5-[(2S,3S)-4-hydroxy-6-[(2S,3S)-4-hydroxy-6-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O12/c57-36-11-3-28(4-12-36)1-2-29-19-42(63)51-45(20-29)66-55(31-7-15-38(59)16-8-31)49(51)34-23-44(65)53-47(25-34)68-56(32-9-17-39(60)18-10-32)50(53)35-24-43(64)52-46(26-35)67-54(30-5-13-37(58)14-6-30)48(52)33-21-40(61)27-41(62)22-33/h1-27,48-50,54-65H/b2-1+/t48-,49-,50-,54+,55+,56+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVULRZLKHBBDMD-UXGYSEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9C(C(OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6[C@@H]([C@H](OC6=C5)C7=CC=C(C=C7)O)C8=CC(=C9[C@@H]([C@H](OC9=C8)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biodiversity of Gnemonol B

Isolation from Gnetum gnemon and Gnetum gnemonoides

Gnemonol B has been successfully isolated from Gnetum gnemon, a species of Gnetum native to Southeast Asia. researchgate.net Scientific investigations have identified Gnemonol B as a resveratrol (B1683913) trimer within this plant. The isolation is typically achieved through various chromatographic techniques applied to extracts from different parts of the plant, including the roots and seeds. researchgate.netnih.gov For instance, a study on the root of Gnetum gnemon led to the isolation of several stilbene (B7821643) derivatives, including various gnemonols. nih.gov

Gnetum gnemonoides, another species within the same genus, is also known to be a source of stilbenoids. taylorandfrancis.com While the direct isolation of Gnemonol B from this specific species is not as extensively documented, phytochemical studies have confirmed the presence of other stilbenoids such as resveratrol, oxyresveratrol, piceatannol (B1677779), and isorhapontigenin (B148646). taylorandfrancis.com The presence of this broad class of compounds in G. gnemonoides suggests its potential as another natural source for stilbenoids, including the possibility of Gnemonol B.

Distribution within Gnetum Species

The genus Gnetum comprises approximately 40 species, which are primarily found in tropical and humid regions. srapcollege.co.inbiologydiscussion.com Research has shown that stilbenoids are widely distributed across various species of this genus, indicating that they are a characteristic class of compounds for Gnetum. researchgate.netresearchgate.net

Within Gnetum gnemon, Gnemonol B is part of a larger family of related stilbenoids. Different parts of the plant have been found to contain a variety of these compounds. For example, the roots are a source of gnemonols K, L, and M, while the seeds contain compounds like gnetin C, gnemonosides, and resveratrol. nih.govnih.gov A comprehensive review has noted the isolation of a range of gnemonols from G. gnemon, including Gnemonol A, B, D, E, F, G, I, J, K, and L. researchgate.net The stem of Gnetum gnemon has also been a source for the isolation of stilbenoid compounds like Gnetin C. ieeesem.com

The distribution of stilbenoids extends to other Gnetum species as well. For example, phytochemical investigations of Gnetum latifolium have led to the isolation of various stilbene derivatives. researchgate.net Similarly, species like Gnetum montanum and Gnetum cleistostachyum have been found to contain bioactive stilbenes. taylorandfrancis.comnih.gov This widespread occurrence highlights the chemotaxonomic significance of stilbenoids within the Gnetum genus.

| Plant Species | Compound Class | Specific Compounds Isolated |

| Gnetum gnemon | Stilbenoids | Gnemonol B, Gnemonols A, D, E, F, G, I, J, K, L, M, Gnetin C, Resveratrol, Gnemonosides researchgate.netnih.govnih.govresearchgate.net |

| Gnetum gnemonoides | Stilbenoids | Resveratrol, Oxyresveratrol, Piceatannol, Isorhapontigenin taylorandfrancis.com |

| Gnetum latifolium | Stilbenoids | Various stilbene derivatives researchgate.net |

| Gnetum cleistostachyum | Stilbenoids | Bisisorhapontigenin A, cis-shegansu B, Gnetuhainin P, Gnetulin nih.gov |

Contextualization within Traditional Medicinal Plant Research

Plants from the Gnetum genus have a history of use in traditional medicine systems, particularly in the regions where they are native. researchgate.net Species such as Gnetum gnemon and Gnetum gnemonoides have been traditionally used to treat ailments like arthritis, bronchitis, and asthma. taylorandfrancis.comresearchgate.net The fruit and seeds of Gnetum gnemon are also consumed for their nutritional value. researchgate.net

Modern scientific research has focused on investigating the phytochemical basis for these traditional uses. The presence of a rich diversity of bioactive compounds, particularly stilbenoids like Gnemonol B, is central to this research. researchgate.netresearchgate.net These compounds are explored for a range of potential pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and enzyme inhibitory actions. researchgate.netnih.govtaylorandfrancis.com

The study of stilbenoids from Gnetum species is a key area of ethnobotanical and phytochemical research. It aims to validate the traditional medicinal applications and uncover new therapeutic potentials of these natural compounds. The investigation into Gnemonol B and its related stilbenoids is part of a broader effort to understand the chemical constituents of medicinal plants and their biological significance.

| Gnetum Species | Traditional Use | Bioactive Compound Class Investigated |

| Gnetum gnemon | Food, Treatment for various ailments researchgate.net | Stilbenoids researchgate.net |

| Gnetum gnemonoides | Treatment for bronchitis, asthma, arthritis taylorandfrancis.com | Stilbenoids taylorandfrancis.com |

| Gnetum montanum | Treatment for rheumatic arthralgia and bruises taylorandfrancis.com | Stilbenes, Sterols, Flavonoids, Alkaloids taylorandfrancis.com |

Isolation and Advanced Structural Elucidation of Gnemonol B

Methodologies for Extraction and Purification

The isolation of Gnemonol B is a multi-step process that begins with the extraction from its natural source, primarily the roots of Gnetum gnemon. The general procedure involves solvent extraction of the dried and powdered plant material. Various organic solvents, such as ethanol, methanol (B129727), or ethyl acetate, are typically employed to create a crude extract containing a mixture of phytochemicals. researchgate.netieeesem.com

Following the initial extraction, the crude mixture undergoes purification to isolate the target compound. This involves partitioning the extract between different immiscible solvents to separate compounds based on their polarity. The fraction containing Gnemonol B is then subjected to further purification steps.

Chromatography is the cornerstone of purifying Gnemonol B from the complex crude extract. ieeesem.comscispace.com A series of chromatographic techniques are typically employed to achieve high purity.

Column Chromatography: The concentrated extract is often first passed through a silica (B1680970) gel column. A gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), is used. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Gnemonol B.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary. This technique offers higher resolution and is capable of separating structurally similar stilbenoids. An octadecylsilyl (ODS) or C18 column is commonly used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (like formic acid) to improve peak shape.

Spectroscopic Characterization Techniques

Once a pure sample of Gnemonol B is obtained, its structure is elucidated using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like Gnemonol B.

¹H-NMR (Proton NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The ¹H-NMR spectrum of Gnemonol B is complex but reveals key structural features, including signals corresponding to four 4-hydroxyphenyl groups and three 1,3,4,5-tetrasubstituted benzene (B151609) rings. Additionally, the spectrum shows signals for three pairs of aliphatic methine protons and nine phenolic hydroxyl groups. researchgate.net

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of Gnemonol B shows 56 distinct carbon signals, consistent with its molecular formula. researchgate.net The chemical shifts indicate the presence of numerous aromatic carbons, several oxygenated aromatic carbons, and aliphatic methine carbons.

| Carbon Position | Chemical Shift (δ) in ppm | Carbon Position | Chemical Shift (δ) in ppm |

|---|---|---|---|

| 7a | 92.9 | 12c | 106.3 |

| 8a | 53.8 | 13c | 155.5 |

| 11a | 161.4 | 14c | 102.5 |

| 12a | 113.8 | 7d | 93.1 |

| 13a | 158.4 | 8d | 54.2 |

| 7b | 87.9 | 11d | 163.1 |

| 8b | 56.9 | 12d | 113.8 |

| 11b | 162.8 | 13d | 155.5 |

| 12b | 106.3 | 14d | 102.5 |

| 13b | 155.5 | Ring A | 116.1, 129.8, 131.2, 158.3 |

| 14b | 102.5 | Ring B | 116.1, 129.8, 131.2, 158.3 |

| 7c | 87.9 | Ring C | 116.1, 129.8, 131.2, 158.3 |

| 8c | 56.9 | Ring D | 116.1, 129.8, 131.2, 158.3 |

| 11c | 162.8 |

2D NMR Techniques are essential for assembling the structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments are used to identify proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different structural fragments of Gnemonol B. For instance, HMBC correlations were used to establish the ether linkages between the resveratrol (B1683913) units. researchgate.net

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For Gnemonol B, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) has been utilized. The analysis in negative ion mode showed a prominent [M-H]⁻ ion peak, from which the precise molecular weight was determined. This high-resolution data allowed for the unambiguous determination of the molecular formula. researchgate.net

| Technique | Ion Mode | Measured m/z | Deduced Molecular Formula |

|---|---|---|---|

| HR-FAB-MS | Negative | 905.2614 [M-H]⁻ | C₅₆H₄₂O₁₂ |

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. As a complex polyphenol with numerous aromatic rings, Gnemonol B is expected to show strong absorption in the UV region. The spectrum would likely feature absorption maxima (λmax) characteristic of stilbenoid and phenolic compounds, typically in the range of 200-400 nm. scispace.comuny.ac.id

IR Spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of Gnemonol B is expected to display characteristic absorption bands for its functional groups. scispace.com

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the numerous phenolic hydroxyl groups.

C-H Stretching: Absorptions for aromatic C-H bonds would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

C=C Stretching: Multiple sharp bands in the 1450-1610 cm⁻¹ region, characteristic of the aromatic rings.

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the aryl-ether and alcohol C-O bonds.

Stereochemical Assignments

Gnemonol B contains multiple chiral centers, meaning it can exist in various stereoisomeric forms. Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation.

The primary technique used for this purpose is Nuclear Overhauser Effect (NOE) spectroscopy . NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), detect spatial proximities between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. By observing NOE correlations between specific protons across different parts of the molecule, the relative configuration of the chiral centers can be determined. For Gnemonol B, the relative stereochemistry of its various chiral centers was assigned based on the analysis of data from NOE experiments. researchgate.netresearchgate.net

Biosynthetic Pathways and Mechanistic Insights of Gnemonol B Formation

Precursor Compounds and Enzymatic Transformations

The biosynthesis of stilbenoids, including the monomers that form oligomers like Gnemonol B, originates from the phenylpropanoid pathway. mdpi.combioline.org.brfrontiersin.orgencyclopedia.pubmonash.edu This pathway begins with the aromatic amino acid L-phenylalanine. mdpi.comencyclopedia.pub Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. mdpi.combioline.org.brencyclopedia.pubmonash.edu Subsequently, cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to form p-coumaric acid. bioline.org.brencyclopedia.pub The enzyme 4-coumarate:CoA ligase (4CL) then converts p-coumaric acid into its activated form, p-coumaroyl-CoA. bioline.org.brencyclopedia.pubmonash.edu

The key enzyme in the biosynthesis of the basic stilbene (B7821643) skeleton is stilbene synthase (STS). mdpi.comencyclopedia.pubmonash.eduresearchgate.netikm.org.my STS belongs to the type III polyketide synthase superfamily and shares significant sequence similarity with chalcone (B49325) synthase (CHS), an enzyme involved in flavonoid biosynthesis. mdpi.comencyclopedia.pub While CHS and STS utilize the same substrates, they catalyze different cyclization reactions of a linear tetraketide intermediate formed from one molecule of a CoA-ester of a cinnamic acid derivative (such as p-coumaroyl-CoA) and three molecules of malonyl-CoA. mdpi.combioline.org.brencyclopedia.pub STS specifically catalyzes a C2→C7 aldol (B89426) condensation to form the stilbene backbone, whereas CHS catalyzes a C6→C1 Claisen condensation to produce a chalcone. mdpi.comencyclopedia.pub

Resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene), a common stilbene monomer found in Gnetum species, is synthesized from p-coumaroyl-CoA and malonyl-CoA by STS. mdpi.comencyclopedia.pubmonash.eduresearchgate.netikm.org.my Other stilbene monomers like piceatannol (B1677779) (3,5,3′,4′-tetrahydroxystilbene) are also found in Gnetum and are likely formed through similar enzymatic processes, possibly involving hydroxylation of resveratrol catalyzed by cytochrome P450 enzymes (CYPs). mdpi.combioline.org.br These stilbene monomers serve as the building blocks for the more complex oligostilbenoids found in Gnetum, including Gnemonol B. jmedar.roresearchgate.netresearchgate.netikm.org.myacs.org

Oligomerization Processes of Stilbenoid Units

Oligomerization is a crucial step in the formation of complex stilbenoids like Gnemonol B. jmedar.roresearchgate.netmdpi.comresearchgate.netikm.org.myacs.org This process typically involves the oxidative coupling of stilbene monomers. mdpi.comresearchgate.netikm.org.my Gnetum species are known to produce a diverse array of stilbenoid oligomers, including dimers, trimers, and tetramers. jmedar.roresearchgate.netresearchgate.netikm.org.myacs.orgnih.gov Gnemonol B has been identified as a tetramer of resveratrol. jmedar.roresearchgate.net

The oligomerization of stilbenes in Gnetum can involve heterogeneous coupling of different monomer units, such as resveratrol, oxyresveratrol, isorhapontigenin (B148646), and piceatannol, contributing to the structural diversity of Gnetum stilbenoids. researchgate.netresearchgate.netikm.org.myacs.org The oxidative coupling reactions are often followed by secondary modifications such as cyclization, enolization, and oxidation, leading to the formation of the intricate structures observed in oligostilbenes. researchgate.netikm.org.my While the precise enzymatic machinery responsible for the specific oligomerization patterns leading to Gnemonol B is not fully elucidated, laccases and other oxidative enzymes are generally implicated in the formation of stilbene oligomers in plants. windows.net The diversity of monomer structures found in Gnetum also contributes to the complexity of the resulting oligostilbenoids. researchgate.netikm.org.my

Stress-Induced Biosynthesis Regulation

The biosynthesis of stilbenoids in plants, including Gnetum species, is known to be influenced by various environmental factors, particularly biotic and abiotic stresses. researchgate.netmdpi.combioline.org.brfrontiersin.orgresearchgate.netbvsalud.orgejbiotechnology.infofrontiersin.orgbioline.org.brresearchgate.net Stilbenes often function as phytoalexins, compounds produced by plants in response to pathogens, and are also involved in adaptation to abiotic stresses. frontiersin.orgresearchgate.net

Studies on Gnetum parvifolium have investigated the impact of high temperature and UV-C irradiation on stilbenoid accumulation and the expression of related biosynthetic genes. researchgate.netmdpi.combioline.org.brresearchgate.netbvsalud.orgejbiotechnology.infofrontiersin.orgbioline.org.brresearchgate.net High temperature (40°C) has been shown to enhance the biosynthesis of resveratrol and piceatannol in the leaves of young Gnetum parvifolium seedlings and increase the expression of STS-like genes in various tissues. mdpi.comresearchgate.netfrontiersin.org However, the effect on total stilbene accumulation can vary depending on the plant tissue and duration of exposure, suggesting the involvement of post-transcriptional regulation. mdpi.combioline.org.brresearchgate.netbvsalud.orgejbiotechnology.info

UV-C irradiation is also a significant inducer of stilbene production in stilbenoid-synthesizing plants, including Gnetum parvifolium. bioline.org.brresearchgate.netbvsalud.orgejbiotechnology.infofrontiersin.orgbioline.org.brresearchgate.net UV-C treatments have been reported to increase resveratrol synthesis in Gnetum parvifolium. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.brresearchgate.net While initial exposure to UV-C might inhibit accumulation, longer exposure times can induce the production of resveratrol and piceatannol. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.br These stress conditions generally lead to increased expression levels of key genes in the stilbenoid biosynthesis pathway, such as PAL, C4H, 4CL, STS, and CYP. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.brresearchgate.net The differential effects of various stresses on the accumulation of specific stilbenes in different tissues highlight the complex regulatory mechanisms governing stilbenoid biosynthesis in Gnetum. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.br

Here is a table summarizing the effects of high temperature and UV-C stress on stilbene accumulation in Gnetum parvifolium leaves:

| Stress Treatment | Time (h) | Total Stilbenes (mg/g DW) | Resveratrol (µg/g DW) | Piceatannol (µg/g DW) | Source |

| High Temperature (40°C) | 0 | 8.4-10.5 | Not specified | Not specified | frontiersin.org |

| High Temperature (40°C) | 6 | Not specified | Not obvious influence compared to controls | 518.4 (2.0-fold increase) | frontiersin.org |

| UV-C | 0 | Not specified | Not specified | Not specified | frontiersin.org |

| UV-C | 24 | 2.9-fold increase compared to controls | Accumulation consistent with STS-like expression | Accumulation consistent with STS-like expression | frontiersin.org |

| UV-C | Later time points (after 6h) | Induced accumulation in stems | Induced production in stems and roots | Induced production in stems and roots | bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.br |

Note: Data compiled from multiple sources with varying specific values and focuses. The table provides a general overview of observed trends.

Genetic Basis of Stilbenoid Biosynthesis in Gnetum Species

The biosynthesis of stilbenoids in Gnetum species is controlled by a suite of genes encoding the relevant enzymes in the phenylpropanoid and stilbenoid pathways. Key candidate genes involved in stilbenoid biosynthesis in Gnetum parvifolium have been identified through transcriptomic studies. frontiersin.orgresearchgate.netnih.govresearchgate.net These include genes encoding phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene synthase (STS). bioline.org.brbvsalud.orgejbiotechnology.infofrontiersin.orgbioline.org.brresearchgate.netresearchgate.netnih.govresearchgate.net Cytochrome P450 genes (CYP) are also implicated, likely involved in hydroxylation reactions that modify the stilbene core structure, such as the conversion of resveratrol to piceatannol. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.br

Transcriptome analysis of Gnetum parvifolium has revealed the presence of multiple STS-like genes, including those encoding resveratrol synthase and pinosylvin (B93900) synthase isoforms. nih.gov These genes are expressed in various tissues, with particularly high expression observed in leaves and mature fruits. frontiersin.orgnih.gov The expression levels of these candidate genes are significantly influenced by stress conditions like high temperature and UV-C irradiation, correlating with the observed changes in stilbene accumulation. bioline.org.brbvsalud.orgejbiotechnology.infofrontiersin.orgbioline.org.brresearchgate.netnih.gov For instance, both high temperature and UV-C treatments have been shown to increase the expression levels of PAL, C4H, 4CL, STS, and CYP genes in Gnetum parvifolium stems and roots, although the specific expression profiles can vary over time and between tissues. bioline.org.brbvsalud.orgejbiotechnology.infobioline.org.br The identification and characterization of these genes provide a foundation for further understanding the genetic regulation of stilbenoid biosynthesis and the potential for metabolic engineering to enhance the production of specific compounds like Gnemonol B in Gnetum. frontiersin.orgnih.gov

Synthetic Strategies and Chemical Derivatization of Gnemonol B and Analogues

Extraction from Natural Sources as a Synthesis Method

Gnemonol B is a natural product found in plants, notably within the genus Gnetum. nih.govplantarchives.org Specifically, it has been reported in Gnetum gnemon. nih.govplantarchives.org Extraction from these natural sources serves as a primary method for obtaining the compound. Gnetum species are known to be rich in oligostilbenes, including gnemonol oligomers and isorhapontigenin (B148646) derivatives. plantarchives.org

Different parts of the Gnetum gnemon plant, such as the roots, leaves, bark, twigs, and seeds, can be subjected to extraction using various solvents like methanol (B129727), ethanol, hexane, chloroform, and hot water. scielo.brsemanticscholar.org For instance, studies on Gnetum gnemon seeds have involved successive extraction with solvents such as n-hexane, dichloromethane, ethyl acetate, methanol, and water to isolate various compounds, including stilbenoids. semanticscholar.org While natural extraction provides the authentic compound, obtaining sufficient quantities for extensive research can be challenging due to low concentrations in plant tissues, the multi-step nature of isolation and purification, and factors like seasonal availability. nih.gov

Biomimetic Synthesis Approaches for Stilbene (B7821643) Oligomers

Biomimetic synthesis aims to replicate the natural biosynthetic pathways of compounds in a laboratory setting. For stilbene oligomers like Gnemonol B, which are often formed through the oxidative coupling of stilbene monomers such as resveratrol (B1683913), oxyresveratrol, isorhapontigenin, and piceatannol (B1677779), biomimetic approaches offer a route to access these complex structures. researchgate.netmdpi.com

The natural biotransformation of stilbene oligomers can be simulated in vitro using biological enzymes, unorganized fermentation, metal oxidants, light, acids, and alkali. mdpi.com Oxidative coupling of resveratrol and its analogues has been explored under various conditions. mdpi.com Enzymes such as horseradish peroxidase (HRP) and laccase have been investigated for their ability to catalyze the formation of stilbene dimers, trimers, and even tetramers. mdpi.comnih.gov For example, HRP-catalyzed biotransformation of trans-resveratrol and (±)-ε-viniferin has been shown to produce various resveratrol stilbene oligomers. mdpi.com Biomimetic transformations have also revealed possible biogenetic routes for the enzymatic synthesis of stilbene trimers. nih.govcapes.gov.br These approaches can be a concise and practical alternative for preparing intricate oligostilbene structures and can potentially lead to the accumulation of compounds that are minor components in natural extracts. mdpi.com

Chemical Synthesis of Gnemonol B Derivatives and Analogues

Chemical synthesis provides a controlled method for producing Gnemonol B derivatives and analogues, allowing for the exploration of structure-activity relationships and the generation of compounds with potentially improved properties. While the total chemical synthesis of complex stilbene oligomers can involve lengthy reaction steps, the development of innovative synthetic methods and strategic target choices aims to create shorter schemes for the rapid assembly and derivatization of these compounds. mdpi.comugent.be

Advanced intermediates from the total synthesis of natural products can serve as starting points for the synthesis of analogues. nih.gov This approach can alleviate the need to design entirely new synthetic strategies for structure-activity relationship studies. nih.gov Chemical methodologies are being developed to synthesize new scaffolds and derivatives, which can be used to gain more knowledge about the bioactive compounds found in natural sources. ugent.be The synthesis of analogues often involves modifying the core structure of the natural product to produce compounds with less complexity or novel features, aiming for enhanced biological activity profiles. ugent.be This can include the synthesis of different stereoisomers or simplified structures. ugent.be

Biotechnological Production of Stilbenoids (e.g., Recombinant Microbes, Tissue Culture)

Biotechnological methods, including the use of recombinant microbes and plant tissue culture, represent promising sustainable alternatives for the production of stilbenoids. nih.govresearchgate.netresearchgate.net These approaches can overcome the limitations associated with extraction from natural sources, such as low yields and environmental factors. nih.govresearchgate.net

Plant tissue culture techniques, such as callus culture, plant culture, hairy root culture, and cell suspension cultures, have been applied to produce high-value compounds like stilbenoids under controlled conditions. nih.govresearchgate.netfrontiersin.org Elicitors, such as methyl jasmonate, cyclodextrin, and UV irradiation, can be used to enhance stilbenoid production in plant cell cultures. researchgate.net Hairy root cultures, produced via infection with Agrobacterium, offer a sustainable plant tissue-based system for the bioproduction of stilbenoids, exhibiting genetic and biosynthetic stability. google.com These cultures can produce stilbenes even without the inclusion of a transgene encoding key enzymes like stilbene synthase. google.com

Recombinant microorganisms, including bacteria (e.g., Escherichia coli, Lactococcus lactis) and yeast (Saccharomyces cerevisiae), have been engineered to produce stilbenoids. nih.govresearchgate.net This involves integrating heterologous pathways from plants into the host strain. nih.gov Significant success has been achieved in the bioproduction of resveratrol in yeast and bacteria through metabolic pathway engineering and the expression of natural plant pathway genes. nih.gov Engineering the biosynthetic route for forming the phenolic rings of stilbenes and optimizing upstream and downstream pathways for precursors are key strategies in microbial production. nih.gov Biotechnological approaches offer a highly effective mechanism for the large-scale and cost-effective production of biologically active stilbenoids. researchgate.net

Mechanistic Investigations of Biological Activities of Gnemonol B

Antimicrobial Activities and Synergistic Effects

Gnemonol B has demonstrated significant antibacterial properties, particularly against multidrug-resistant bacterial strains that pose a considerable threat to public health. nih.gov

Gnemonol B exhibits strong antibacterial activity against strains of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) of Gnemonol B required to inhibit the growth of MRSA has been reported to be 8 μg/mL. nih.gov This demonstrates its potential as a standalone agent for combating these difficult-to-treat infections. nih.gov

The compound has also shown potent activity against Vancomycin-Resistant Enterococci (VRE). nih.gov Similar to its effect on MRSA, the MIC value of Gnemonol B against VRE strains was found to be 8 μg/mL. nih.gov Enterococcal resistance to vancomycin is a significant clinical challenge, making this finding particularly relevant. nih.govjwatch.org

Table 1: Minimum Inhibitory Concentration (MIC) of Gnemonol B against Resistant Bacteria

| Bacterial Strain | MIC Value (μg/mL) | Reference |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | nih.gov |

| Vancomycin-Resistant Enterococci (VRE) | 8 | nih.gov |

Beyond its individual efficacy, Gnemonol B has been shown to work synergistically with conventional antibiotics. nih.gov When used in combination with existing drugs, it can enhance their effectiveness against resistant bacteria. nih.govmedrxiv.orgscience.gov This synergistic effect suggests that Gnemonol B could potentially be used as an adjunct therapy, helping to restore the efficacy of antibiotics that have become less effective due to bacterial resistance. nih.gov Such combinations may allow for the use of lower concentrations of both the antibiotic and Gnemonol B, which is a promising strategy for overcoming antimicrobial resistance. mdpi.comed.ac.uk

Anticancer and Antiproliferative Mechanisms

Gnemonol B is one of several bioactive stilbenoids found in Gnetum gnemon that are recognized for their anticancer properties. nih.gov While much of the research has focused on extracts or other related compounds like Gnetin C, the mechanisms investigated provide insight into the potential actions of Gnemonol B as a constituent of these extracts. nih.govnih.gov The anticancer effects are primarily attributed to the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.govresearchgate.net

Extracts from Gnetum gnemon, containing Gnemonol B and other resveratrol (B1683913) derivatives, have been shown to significantly inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net Studies on Melinjo seed extract (MSE), which contains these compounds, demonstrated a concentration-dependent inhibition of proliferation in pancreatic, prostate, breast, and colon cancer cells. researchgate.net This antiproliferative effect is selective, as the growth of normal, non-malignant cells is not significantly affected. nih.govresearchgate.net The mechanism involves the modulation of signaling pathways associated with cell proliferation. nih.gov For instance, related compounds have been shown to interfere with pathways like the PI3K/AKT signaling pathway, which is crucial for cell growth and survival and is often dysregulated in cancer. japsonline.comjapsonline.com

A key mechanism of the anticancer activity of Gnetum gnemon constituents is the induction of apoptosis in tumor cells. nih.govresearchgate.netbiomedpharmajournal.org Apoptosis is a natural process of controlled cell death that is often evaded by cancer cells. nih.gov Treatment with extracts containing compounds like Gnemonol B leads to morphological changes in cancer cells characteristic of apoptosis. biomedpharmajournal.org Studies on the related compound Gnetin C have shown that it induces apoptosis through caspase 3/7-dependent mechanisms. nih.gov Caspases are a family of proteases that play an essential role in executing the apoptotic program. japsonline.com By activating these pathways, Gnemonol B and related stilbenoids can trigger the self-destruction of cancer cells, thereby inhibiting tumor growth. nih.govnih.gov

Table 2: Investigated Anticancer Mechanisms of Gnetum gnemon Stilbenoids

| Mechanism | Observed Effect | Relevant Pathways/Mediators | References |

|---|---|---|---|

| Inhibition of Cell Growth | Inhibited proliferation of pancreatic, prostate, breast, and colon cancer cells. | PI3K/AKT pathway | nih.govresearchgate.netjapsonline.comjapsonline.com |

| Induction of Apoptosis | Triggered programmed cell death in various cancer cell lines. | Caspase 3/7 activation | nih.govnih.gov |

Modulation of Cancer-Associated Signaling Pathways (e.g., MAPK cascades, PI3K/AKT, NF-κB, mTOR, EGFR, SRC)

Gnemonol B is a constituent of extracts from Gnetum gnemon, a plant recognized for its therapeutic potential against cancer due to its antioxidant and anti-inflammatory properties. thieme-connect.comnih.gov Network pharmacology and molecular docking studies have been employed to understand the mechanisms through which bioactive compounds from Gnetum gnemon, including Gnemonol B, influence cancer-related pathways. These studies have identified that constituents of the plant can regulate critical signaling cascades that are often dysregulated in cancer. thieme-connect.com

Research has specifically pointed to the potential of Gnemonol B as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. nih.govpageplace.de The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. thieme-connect.com The action of Gnemonol B as an autophagy inducer is linked to its inhibition of the mTOR pathway, which normally functions to negatively regulate autophagy. nih.govpageplace.de

While detailed molecular docking analyses in broad pharmacological studies have often centered on more abundant stilbenoids from Gnetum gnemon, such as gnetin C and resveratrol, these comprehensive analyses predict that the plant's bioactive compounds target several key oncogenic pathways. thieme-connect.comvdoc.pub Functional enrichment analysis of targets associated with Gnetum gnemon-derived compounds points to the modulation of the PI3K/AKT, MAPK, EGFR, and SRC signaling cascades. thieme-connect.comvdoc.pub Therefore, as a significant stilbenoid within these extracts, Gnemonol B is implicated as a contributor to the observed modulation of these critical cancer-associated pathways. thieme-connect.comvdoc.pub The NF-κB pathway, crucial in inflammation and cancer, is another cascade modulated by polyphenolic compounds, although direct mechanistic studies on its inhibition by Gnemonol B are less detailed. nih.gov

Table 1: Cancer-Associated Signaling Pathways Modulated by Gnetum gnemon Constituents

| Signaling Pathway | Role in Cancer | Evidence related to Gnemonol B |

| mTOR | Regulates cell growth, proliferation, survival, and autophagy. | Gnemonol B has been identified as an inhibitor of the mTOR pathway, leading to the induction of autophagy. nih.govpageplace.de |

| PI3K/AKT | Crucial for cell survival, growth, and metabolism; often hyperactivated in cancer. | Implicated as a component of G. gnemon extracts that regulate the PI3K/AKT pathway. thieme-connect.comvdoc.pub |

| MAPK cascades | Transduce extracellular signals to regulate cell proliferation, differentiation, and apoptosis. | Identified as a constituent in extracts predicted to modulate MAPK signaling. thieme-connect.com |

| EGFR | A receptor tyrosine kinase that drives tumor growth and proliferation when overexpressed or mutated. | Part of G. gnemon extracts whose compounds are predicted to inhibit EGFR. thieme-connect.comvdoc.pub |

| SRC | A non-receptor tyrosine kinase involved in cell migration, adhesion, and proliferation. | Included in extracts predicted to target and inhibit SRC. thieme-connect.comvdoc.pub |

| NF-κB | A transcription factor complex that regulates inflammatory responses and cell survival. | Polyphenols are known to modulate this pathway, but direct evidence for Gnemonol B is limited. nih.gov |

Enzyme Modulation and Inhibition

Gnemonol B has been investigated for its ability to inhibit specific enzymes that play significant roles in human health and disease.

Hydroxymethylglutaryl-CoA (HMG-CoA) Reductase Inhibitory Activity

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. While extracts from Gnetum gnemon have demonstrated inhibitory activity against HMG-CoA reductase, and various stilbenoids have been identified as potential inhibitors, specific mechanistic studies detailing the direct inhibitory action of Gnemonol B on this enzyme are not extensively documented in the current scientific literature.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

The angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common therapeutic strategy for hypertension. Studies on Gnetum gnemon have shown that its extracts possess ACE inhibitory activity, with compounds like gnetin C and trans-epsilon-viniferin being identified as active components through molecular docking. nih.gov However, direct research focusing solely on the ACE inhibitory activity of Gnemonol B is limited.

Prostaglandin (B15479496) E2 (PGE2) Inhibitory Activity

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its production is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2. Research has identified Gnemonol B as an active inhibitor of PGE2 accumulation. epdf.pub This inhibitory effect suggests that Gnemonol B contributes to the anti-inflammatory properties observed in extracts containing this compound by targeting the COX-2 pathway. epdf.pub One study highlighted its PGE2 inhibitory activity with an IC50 value of 3.39 μM, which is comparable to the standard anti-inflammatory drug indomethacin (IC50 of 1.29 μM). thieme-connect.com

Table 2: Summary of Enzyme Modulation by Gnemonol B

| Enzyme | Biological Function | Documented Inhibitory Activity of Gnemonol B |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. | Direct inhibitory studies are not widely available. |

| Angiotensin-Converting Enzyme (ACE) | Regulates blood pressure. | Direct inhibitory studies are not widely available. |

| Cyclooxygenase-2 (COX-2) | Catalyzes the production of Prostaglandin E2 (PGE2), mediating inflammation. | Identified as an active inhibitor of PGE2 accumulation, with a reported IC50 value of 3.39 μM. thieme-connect.comepdf.pub |

Antioxidant Mechanisms at a Cellular Level

The antioxidant properties of stilbenoids are a cornerstone of their biological activity, protecting cells from damage induced by oxidative stress.

Free Radical Scavenging

Gnemonol B, as a polyphenolic stilbenoid, possesses the structural characteristics necessary for potent antioxidant and free radical scavenging activity. pageplace.deepdf.pub The mechanism behind this activity lies in the ability of its phenolic hydroxyl groups to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and terminating damaging chain reactions. pageplace.de

Impact on Intracellular Redox Homeostasis

The maintenance of intracellular redox homeostasis, the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense mechanisms, is crucial for normal cellular function. nih.govnih.govembopress.org An imbalance leading to excessive ROS accumulation results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Stilbenoids, a class of polyphenolic compounds to which Gnemonol B belongs, are recognized for their potent antioxidant properties. researchgate.netscielo.brresearchgate.net These compounds, found in plants like Gnetum gnemon, are thought to contribute to the plant's defense against pathogens and environmental stressors. researchgate.net

The antioxidant activity of stilbenoids is largely attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the chain reactions of oxidation that can damage cellular components such as lipids, proteins, and DNA. biomedpharmajournal.orgu-fukui.ac.jp While direct mechanistic studies on Gnemonol B are limited, research on extracts from Gnetum gnemon and related stilbenoids suggests that they can effectively scavenge various types of free radicals. u-fukui.ac.jpnih.govunila.ac.id For instance, extracts containing resveratrol oligomers, of which Gnemonol B is a member, have demonstrated significant radical scavenging activity. u-fukui.ac.jpacs.org This capacity to neutralize ROS directly contributes to the preservation of intracellular redox homeostasis. nih.gov

The table below summarizes the antioxidant activities of extracts from different parts of Gnetum gnemon, which contain a variety of stilbenoids including Gnemonol B.

| Plant Part | Extraction Solvent | Antioxidant Activity Assay | Result |

| Mature Leaves | Not Specified | DPPH Radical Scavenging | Highest activity among edible parts scielo.br |

| Young Leaves | Not Specified | DPPH Radical Scavenging | Moderate activity scielo.br |

| Seed Endosperm | Not Specified | ORAC, Peroxyl Radical Scavenging | Significant activity scielo.br |

| Twig | Methanol (B129727) | Ferric Reducing Antioxidant Power (FRAP) | 83.55 ± 1.05% activity scielo.br |

| Seed | Hot Water | Ferric Reducing Antioxidant Power (FRAP) | 41.86 ± 4.22% activity scielo.br |

This table presents data on the antioxidant activity of various Gnetum gnemon extracts. The specific contribution of Gnemonol B to these activities has not been individually quantified in these studies.

By mitigating excessive ROS levels, Gnemonol B and related stilbenoids may help protect cells from oxidative damage and the subsequent disruption of cellular signaling pathways, thereby playing a role in the prevention of oxidative stress-related diseases. nih.gov

Activation of Endogenous Defense Systems

Beyond direct radical scavenging, a crucial aspect of the protective effects of many phytochemicals is their ability to bolster the cell's own antioxidant defenses. nih.govnih.govmdpi.com This is often achieved through the activation of specific signaling pathways that regulate the expression of a suite of antioxidant and detoxifying enzymes. nih.gov One of the most important of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in response to oxidative or electrophilic stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various target genes. nih.gov This leads to the increased production of a wide array of protective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and enzymes involved in glutathione synthesis and regeneration. nih.govmdpi.com

While direct evidence of Gnemonol B activating the Nrf2 pathway is not yet available, studies on resveratrol, a well-known stilbenoid monomer and a structural relative of Gnemonol B, have demonstrated its ability to activate Nrf2 signaling. researchgate.net Furthermore, other stilbenoids have also been shown to activate this protective pathway. nih.gov It is plausible that Gnemonol B, as a resveratrol oligomer, may share this mechanism of action. The activation of the Nrf2 pathway by compounds like Gnemonol B would represent a more sustained and amplified antioxidant response compared to direct radical scavenging alone, as it leads to the synthesis of enzymes that can neutralize a large number of ROS molecules over time. nih.govnih.gov

The potential effects of stilbenoids on markers of endogenous antioxidant defense systems are highlighted in the table below, based on studies of related compounds.

| Compound/Extract | Cell/Animal Model | Key Finding |

| Resveratrol | Rat Periodontitis Model | Improves oxidative stress via activation of the Sirt1/AMPK and Nrf2/antioxidant defense pathways. researchgate.net |

| Pterostilbene | RAW 264.7 Macrophages | Enhanced expression of heme oxygenase-1 (HO-1) and catalase (CAT). mdpi.com |

| Substituted trans-stilbenes | Not specified | Identified as activators of Nrf2. nih.gov |

This table illustrates the capacity of stilbenoids, structurally related to Gnemonol B, to activate endogenous antioxidant defense mechanisms. Direct studies on Gnemonol B are needed to confirm its specific activity.

Computational and Systems Biology Approaches in Gnemonol B Research

Network Pharmacology Applications for Target Identification

Network pharmacology is an interdisciplinary field that integrates principles from network science, bioinformatics, and systems biology to study the intricate relationships between drugs, molecular targets, and biological systems. nih.gov This approach moves beyond the "one drug, one target" paradigm to embrace a more holistic view of drug action, which is particularly relevant for phytochemicals that often exhibit polypharmacology (acting on multiple targets). nih.gov It utilizes computational tools to map and analyze the complex networks of interactions between drug molecules and cellular components. frontiersin.org

The initial step in network pharmacology involves constructing a comprehensive network that links the drug (or compound) to its potential protein targets and connects these targets to specific diseases. nih.govnih.gov For bioactive compounds derived from Gnetum gnemon, including Gnemonol B, researchers have built such networks to explore their potential in treating G-protein coupled receptor (GPCR)-related cancers. nih.govresearchgate.net

The process involves:

Identifying Compound Targets: Potential protein targets for Gnemonol B and other G. gnemon constituents are retrieved from established chemoinformatics and pharmacology databases.

Identifying Disease Targets: Genes and proteins associated with specific diseases, such as GPCR-related cancers, are collected from genetic and disease-oriented databases. nih.govresearchgate.net

Network Construction: The identified compound targets and disease targets are integrated to find overlapping proteins. These shared targets form the basis of the "drug-target-disease" network, which is then visualized using software like Cytoscape to illustrate the complex relationships. nih.govmdpi.com In a study on G. gnemon, a total of 265 targets were identified as being associated with its bioactive compounds for the treatment of GPCR-related cancers. researchgate.net

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. ebi.ac.uknih.gov Analyzing the PPI network of the identified drug targets provides deep insights into the functional pathways and molecular machinery affected by the compound. nih.govunimib.it Once the common targets for the compounds and the disease are identified, they are mapped onto a comprehensive PPI database (like STRING) to construct an interaction network. frontiersin.orgnih.govresearchgate.net

This network reveals how the target proteins collaborate to perform biological functions. jscimedcentral.com Network topology analysis is then performed to identify "hub" genes or proteins, which are highly connected nodes within the network. jscimedcentral.com These hubs are often critical for maintaining the network's integrity and are considered key targets for therapeutic intervention. nih.govresearchgate.net In the analysis of G. gnemon constituents for GPCR-related cancers, PPI network analysis identified several hub targets crucial to the disease pathways. nih.govresearchgate.net

Table 1: Identified Hub Targets in GPCR-Related Cancer for Gnetum gnemon Compounds

| Hub Gene | Full Name |

|---|---|

| MAPK3 | Mitogen-Activated Protein Kinase 3 |

| SRC | Proto-Oncogene, Non-Receptor Tyrosine Kinase |

| EGFR | Epidermal Growth Factor Receptor |

| STAT3 | Signal Transducer and Activator of Transcription 3 |

| ESR1 | Estrogen Receptor 1 |

| MTOR | Mechanistic Target Of Rapamycin Kinase |

| CCND1 | Cyclin D1 |

| PPARG | Peroxisome Proliferator Activated Receptor Gamma |

Source: Functional enrichment and PPI network analysis identified these key hub targets for G. gnemon-derived compounds in the context of GPCR-related cancers. nih.govresearchgate.net

To understand the collective biological significance of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govresearchgate.netnih.gov

Gene Ontology (GO) analysis categorizes the target genes based on their roles in three main domains: biological processes, cellular components, and molecular functions. nih.govnih.gov This helps to elucidate the primary biological functions that are potentially modulated by the compound.

KEGG Pathway analysis maps the target genes to specific signaling pathways. nih.gov This reveals the biological pathways that are significantly enriched with the compound's targets, providing mechanistic insights into its mode of action. nih.govresearchgate.net

For the targets of G. gnemon compounds, functional enrichment analysis highlighted their involvement in pathways directly associated with cancer, underscoring their therapeutic potential. nih.govresearchgate.net This type of analysis provides a systematic way to interpret the biological functions of a list of potential target genes. nih.govresearchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand, e.g., Gnemonol B) when bound to a second molecule (the receptor or target protein) to form a stable complex. nih.govjapsonline.com This method is widely used in drug design to study ligand-receptor interactions at a molecular level and to estimate the strength of their binding. nih.gov

A primary goal of molecular docking is to predict the binding mode and affinity between a ligand and a protein target. japsonline.com The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a lower (more negative) value indicates a more stable and stronger interaction. semanticscholar.org

In studies involving constituents of G. gnemon, molecular docking has been used to validate the interactions between the plant's bioactive compounds and the key hub targets identified through network pharmacology. nih.govresearchgate.net While specific docking results for Gnemonol B against these hubs are not detailed, studies on analogous compounds from the same plant, such as Gnetin C and a resveratrol (B1683913) dimer, demonstrated strong binding affinities to key cancer targets like MTOR. nih.gov This suggests that stilbenoid compounds from G. gnemon, a class that includes Gnemonol B, possess the potential for effective binding to crucial molecular targets. nih.gov

Table 2: Example Molecular Docking Results for Gnetum gnemon Compounds and Hub Cancer Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Gnetin C | MTOR | -10.70 |

| Resveratrol dimer | MTOR | -10.70 |

| Gnetin A | EGFR | -10.20 |

| (-)-Viniferin | SRC | -9.90 |

| Gnetin C | MAPK3 | -9.20 |

Source: These results show the predicted binding affinities of several G. gnemon compounds against top hub targets, indicating strong potential interactions. nih.gov

Beyond predicting binding energy, molecular docking provides detailed structural insights into the interaction, including the identification of key amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. nih.gov These interactions often involve the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. semanticscholar.orgmdpi.com

For example, the docking of a resveratrol dimer with the MTOR protein revealed the formation of three hydrogen bonds with the amino acid residues PHE48, GLU54, and TYR105, in addition to a pi-pi stacking interaction. nih.gov Identifying these specific residues is critical as it explains the molecular basis for the binding affinity and can guide the design of more potent and selective inhibitors in the future. mdpi.comresearchgate.net Analysis of these interactions helps confirm that the compounds can effectively bind to and potentially modulate the activity of these key protein targets. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Viniferin |

| Gnemonol B |

| Gnetin A |

| Gnetin C |

| Resveratrol |

Assessment of Binding Energies

A fundamental aspect of computational drug discovery is the assessment of the binding energy between a ligand and its protein target. This metric provides a quantitative measure of the binding affinity, with lower (more negative) values generally indicating a more favorable and stable interaction. Molecular docking is a primary computational technique used to predict the binding conformation and estimate the binding energy of a ligand within the active site of a protein.

In a study exploring the potential of bioactive compounds from Gnetum gnemon to target G Protein-Coupled Receptors (GPCRs) implicated in cancer, the binding energy of Gnemonol B against several hub proteins was evaluated. The stability and potential for strong inhibition of the ligand-receptor binding were assessed based on the calculated binding energies. While Gnemonol B was part of the investigation, it did not meet the study's cutoff criterion of -9.5 kcal/mol for significant inhibition against the targets MAPK3, SRC, EGFR, and MTOR, unlike other compounds from the same plant such as gnetin A, gnetin C, (-)-viniferin, and a resveratrol dimer which showed strong binding affinities to these targets nih.gov.

Another computational study focused on metabolites from Gnetum gnemon as potential therapeutics for breast and prostate cancer also employed molecular docking to predict binding free energies. While this study identified gnetol and gnetin C as promising candidates due to their strong interactions with multiple cancer-related proteins, specific binding energy values for Gnemonol B were not detailed in the provided information japsonline.com.

The following interactive table summarizes the reported binding energy for Gnemonol B from the aforementioned study.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Gnemonol B | MAPK3, SRC, EGFR, MTOR | Not below -9.5 | nih.gov |

Note: A lower binding energy indicates a stronger binding affinity.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. This powerful technique can provide deeper insights into the stability of the interaction, the conformational changes in both the ligand and the protein upon binding, and a more accurate calculation of binding free energies. Although specific MD simulation studies focused solely on Gnemonol B were not prominently found in the conducted research, the application of these methods would be a critical next step in validating and refining the initial docking predictions.

Both proteins and ligands are flexible molecules, and their conformational dynamics can play a crucial role in binding and biological function. MD simulations can capture these dynamic changes. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify regions of flexibility and how they are affected by ligand binding. For instance, the binding of Gnemonol B might induce conformational changes in the target protein that could either activate or inhibit its function. Similarly, the simulation can reveal the conformational flexibility of Gnemonol B itself within the binding site, which can influence its binding affinity and specificity.

MD simulations provide the basis for more accurate methods of calculating the free energy of binding, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These "end-point" methods calculate the free energy difference between the bound and unbound states by combining molecular mechanics energies with continuum solvation models. frontiersin.org34.237.233nih.govnih.govscispace.com These calculations are generally considered more reliable than the scoring functions used in molecular docking because they account for the dynamic nature of the complex and the effects of the solvent.

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_MM: The molecular mechanics energy, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is the energy required to transfer the molecule from a vacuum to the solvent. This is further divided into polar and non-polar contributions.

-TΔS: The conformational entropy change upon binding.

The application of MM/PBSA or MM/GBSA to a Gnemonol B-target complex would provide a more refined estimate of its binding affinity and a detailed breakdown of the energetic contributions to binding, highlighting the key forces driving the interaction.

The table below illustrates the typical components calculated in MM/PBSA and MM/GBSA analyses.

| Energy Component | Description |

| ΔE_vdw | Van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Non-polar solvation energy |

| ΔG_bind | Total Binding Free Energy |

While specific data for Gnemonol B from such advanced simulations are not yet available in the public research domain, these computational approaches represent a powerful avenue for future research to fully elucidate its therapeutic potential.

Structure Activity Relationship Sar Studies of Gnemonol B and Its Analogues

Influence of Hydroxyl Group Number and Position on Biological Activity

The number and position of hydroxyl (-OH) groups on the aromatic rings of stilbenoids are widely recognized as critical determinants of their biological activities, particularly their antioxidant, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com While direct SAR studies involving the systematic modification of hydroxyl groups on the Gnemonol B molecule are not extensively documented in the available literature, valuable insights can be drawn from studies on its monomeric precursor, resveratrol (B1683913), and other related stilbenoids.

For stilbenes in general, phenolic hydroxyl groups are the primary active moieties for scavenging free radicals. researchgate.net Research on resveratrol analogues has demonstrated that:

Number of Hydroxyl Groups : An increase in the number of hydroxyl groups often correlates with enhanced antioxidant activity. For example, the stilbenoid gnetol, with four hydroxyl groups, exhibits higher antioxidant capacity than resveratrol, which has three. nih.govresearchgate.net

Position of Hydroxyl Groups : The specific placement of -OH groups significantly impacts activity. The presence of a 4'-hydroxy group is considered a key feature for the free-radical scavenging activity of stilbenes. researchgate.net Furthermore, molecules bearing ortho-dihydroxyl (catechol) or 4-hydroxy-3-methoxyl groups on a benzene (B151609) ring possess significantly higher antioxidant activity against lipoprotein peroxidation than analogues without these features. nih.gov

Gnemonol B possesses numerous hydroxyl groups distributed across its complex, multi-ring structure. Based on the established principles from related stilbenoids, it is highly probable that these hydroxyl groups are fundamental to its potent biological effects, such as its antibacterial activity. They contribute to the molecule's ability to donate hydrogen atoms to neutralize free radicals and to form hydrogen bonds with biological targets like bacterial enzymes or cell membrane components. However, without specific studies modifying the hydroxyl groups of Gnemonol B, the precise contribution of each group remains an area for future investigation.

Role of Hydrophobicity in Eliciting Biological Effects

Hydrophobicity, or lipophilicity, is another crucial physicochemical property that governs the biological effects of a compound. It influences how a molecule interacts with and partitions into biological membranes, its transport across cell walls, and its binding to hydrophobic pockets in target proteins.

For stilbenoids, a balance between hydrophilicity (conferred by hydroxyl groups) and hydrophobicity (conferred by the carbon skeleton) is essential for their activity.

Membrane Interaction : Studies on resveratrol have shown that it can be incorporated into lipid bilayers, affecting membrane fluidity and structure in a manner similar to cholesterol. rsc.org This interaction can modulate the activity of membrane-bound proteins and influence cellular signaling pathways. As a larger, more complex oligomer, Gnemonol B's interaction with cell membranes is likely to be significant, particularly for its antimicrobial activity, which may involve disruption of the bacterial cell membrane.

Bioavailability and Permeability : While a certain degree of hydrophobicity is necessary for a compound to cross biological membranes, excessive hydrophobicity can lead to poor solubility in aqueous environments and sequestration in lipid compartments, reducing bioavailability. For instance, some resveratrol oligomers, such as the dimer ε-viniferin and the tetramer hopeaphenol, show poor permeability across Caco-2 cell monolayers (a model for the intestinal barrier), which could limit their systemic absorption. researchgate.net

Enhancing Activity : Modifications that increase hydrophobicity, such as prenylation, have been shown to enhance the antibacterial activity of some stilbenoids. mdpi.com This suggests that the increased affinity for the lipid-rich bacterial membrane can be advantageous.

Gnemonol B's large size and multiple hydroxyl groups give it a complex profile of both hydrophilic and hydrophobic regions. Its ability to exert potent biological effects suggests that its structure achieves an effective balance, allowing for interaction with and transport to its molecular targets.

Comparative Analysis with Related Stilbenoids

To contextualize the biological activity of Gnemonol B, it is useful to compare it with its monomer, resveratrol, and other related stilbenoids found in Gnetum gnemon, such as the dimer Gnetin C. Such comparisons reveal that oligomerization of resveratrol can lead to significantly enhanced potency in certain biological assays.

Antimicrobial Activity: Gnemonol B has demonstrated noteworthy antibacterial activity, particularly against drug-resistant pathogens. Research has shown it to be highly effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). researchgate.net In contrast, the monomer resveratrol often shows weaker or moderate antimicrobial effects. nih.gov The dimer, Gnetin C, also exhibits antimicrobial properties, but the trimeric structure of Gnemonol B appears to confer superior potency against specific bacterial strains.

Interactive Data Table: Comparative Antibacterial Activity of Stilbenoids Users can filter and sort the data by compound, bacterial strain, and MIC value.

| Compound | Type | Bacterial Strain | MIC (μg/mL) | Reference |

| Gnemonol B | Resveratrol Trimer | MRSA (9 strains) | 6.25 | researchgate.net |

| Gnemonol B | Resveratrol Trimer | VRE (5 strains) | 12.5 | researchgate.net |

| Gnetin E | Resveratrol Dimer | MRSA (9 strains) | 12.5-25 | researchgate.net |

| Gnetin E | Resveratrol Dimer | VRE (5 strains) | 12.5-25 | researchgate.net |

| Pterostilbene | Resveratrol Analogue | S. aureus | 25 | nih.gov |

| Resveratrol | Resveratrol Monomer | P. gingivalis | 78-156 | nih.gov |

| Isorhapontigenin (B148646) | Resveratrol Analogue | N. gonorrhoeae | 19.53 | nih.gov |

Anticancer and Antioxidant Activities: While specific anticancer data for Gnemonol B is limited, studies on other resveratrol oligomers from Gnetum species provide strong indications that oligomerization enhances efficacy. Gnetin C, a resveratrol dimer, has been shown to have more potent tumor-inhibitory effects in prostate cancer models than resveratrol or pterostilbene. nih.gov Furthermore, Gnetin C was more effective than resveratrol at inhibiting angiogenesis (the formation of new blood vessels) in laboratory models. nih.gov

In terms of antioxidant activity, stilbenoids isolated from Gnetum gnemon seeds, including dimers and their glycosides, have shown potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to standard antioxidants like ascorbic acid. researchgate.net Studies comparing various stilbenoids have generally found that antioxidant capacity increases with the number of hydroxyl groups, with an order of piceatannol (B1677779) > gnetol ≥ oxyresveratrol > resveratrol. nih.gov As a trimer with a high number of hydroxyl groups, Gnemonol B is expected to possess very strong antioxidant potential.

Future Research Directions and Translational Potential

Elucidation of Unexplored Mechanisms of Action

While Gnemonol B has been noted for its antioxidant and anti-inflammatory effects, the precise molecular pathways and targets through which it exerts all its observed biological activities are not yet fully understood. cymitquimica.com For instance, its antibacterial activity against vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) has been reported, but the detailed mechanisms underlying this selectivity and efficacy require further investigation. mdpi.comnih.govresearchgate.netmdpi.com Understanding how Gnemonol B interacts with bacterial cell components or interferes with essential bacterial processes is crucial for assessing its potential as an antimicrobial agent. Similarly, a deeper mechanistic understanding of its influence on various cellular signaling pathways, beyond general antioxidant and anti-inflammatory effects, is needed to fully appreciate its potential in mitigating oxidative damage and modulating immune responses. cymitquimica.com Research into specific protein interactions, enzyme modulation, and effects on gene expression profiles would contribute significantly to this area.

Advanced Biotechnological Approaches for Production

The natural abundance of Gnemonol B in Gnetum species may be a limiting factor for large-scale production required for extensive research and potential therapeutic use. cymitquimica.comnih.gov Advanced biotechnological approaches offer promising avenues for sustainable and efficient production. While the biosynthesis of stilbenoids like resveratrol (B1683913) occurs via the phenylpropanoid pathway, the specific mechanisms for the oligomerization into complex structures like Gnemonol B are still being elucidated. nih.govacs.org Future research could focus on engineering microbial systems or plant cell cultures to enhance the yield of Gnemonol B. This could involve identifying and manipulating the enzymes responsible for the oligomerization of resveratrol monomers into Gnemonol B, potentially utilizing techniques in synthetic biology and metabolic engineering. nih.gov Optimizing fermentation processes and exploring different host organisms could lead to cost-effective and scalable production methods, overcoming limitations associated with extraction from natural sources. scielo.brnih.gov

Development of Novel Gnemonol B Derivatives with Enhanced Bioactivity

Gnemonol B is a tetramer of resveratrol, and the study of stilbene (B7821643) derivatives has shown that structural modifications can influence bioactivity. researchgate.netchemrxiv.orgrsc.org Developing novel Gnemonol B derivatives through chemical synthesis or semi-synthesis presents an opportunity to potentially enhance its potency, specificity, or pharmacokinetic properties. Research could focus on structure-activity relationship (SAR) studies to identify key structural features of Gnemonol B responsible for its various biological effects. researchgate.net By modifying specific parts of the molecule, researchers might be able to create analogs with improved efficacy against particular targets, reduced off-target effects, or enhanced bioavailability. For example, studies on other stilbene derivatives have explored modifications like glycosylation, methylation, and prenylation, which can alter their biological activities and stability. nih.govacs.org High-throughput screening of libraries of Gnemonol B derivatives could help identify lead compounds with superior therapeutic profiles.

Q & A

Q. What methodologies address the challenges of scaling Gnemonol B studies from preclinical to clinical phases?